5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This polycyclic compound features a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo ring at positions 4,5-g. Key structural elements include:
- Methoxy substituents: A 4-methoxybenzyl group at position 5 and a 4-methoxyphenyl group at position 2.
- Heterocyclic framework: The [1,3]dioxolo ring introduces rigidity and electron-rich characteristics, while the pyrazoloquinoline system provides a planar aromatic scaffold .
The compound’s synthesis likely involves multi-component reactions (e.g., cyclocondensation of pyrazolones with aldehydes or ketones) based on analogous pathways described for related pyrazoloquinolines .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-30-18-7-3-16(4-8-18)13-29-14-21-25(17-5-9-19(31-2)10-6-17)27-28-26(21)20-11-23-24(12-22(20)29)33-15-32-23/h3-12,14H,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKMKRCTXRRMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazoloquinolines, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H18N2O4
- Molecular Weight : 354.37 g/mol
- SMILES Notation :
COC1=C(C(=C2C(=C1)N(C(=N2)C)C(=O)O)OC2=C(C(=CC=C2)OC)C(=C(C=C2)O)C(=O)O)
This structure features methoxy groups that may enhance its lipophilicity and biological activity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazoloquinolines exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity
Compounds in the pyrazoloquinoline family have been investigated for their anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : They can halt the proliferation of cancer cells by interfering with the cell cycle.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are common pathways observed in studies.
A notable study reported that similar compounds exhibited IC50 values ranging from 0.5 to 10 µM against different cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoloquinolines has also been explored. These compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to reduced inflammation in various models. The underlying mechanisms often involve the inhibition of NF-kB signaling pathways.
Study 1: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial activity of a series of pyrazoloquinoline derivatives against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In a study assessing the anticancer effects on human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 8 µM. Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment with the compound compared to control groups .
Research Findings Summary Table
| Biological Activity | Effect | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Effective against S. aureus | MIC = 32 µg/mL |
| Effective against E. coli | MIC = 32 µg/mL | |
| Anticancer | Induces apoptosis in MCF-7 cells | IC50 = 8 µM |
| Anti-inflammatory | Inhibits TNF-alpha production | Not specified |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Differences and Properties
Key Observations :
Physicochemical Properties
Table 2: Comparative Physical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
